molecular formula C7H9NO2 B6209964 5-(oxolan-2-yl)-1,3-oxazole CAS No. 2013423-11-3

5-(oxolan-2-yl)-1,3-oxazole

Cat. No.: B6209964
CAS No.: 2013423-11-3
M. Wt: 139.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Oxolan-2-yl)-1,3-oxazole is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.14 g/mol . It features a 1,3-oxazole heterocycle substituted at the 5-position with an oxolan-2-yl (tetrahydrofuran-2-yl) group, making it a fused heterocyclic scaffold of significant interest in organic and medicinal chemistry research. Oxazole derivatives are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities . They serve as key intermediates for the synthesis of new chemical entities and are found in compounds possessing antimicrobial, anticancer, antitubercular, anti-inflammatory, and antidiabetic properties . The oxazole ring is a common pharmacophore in several therapeutic agents, and the incorporation of the oxolane ring may influence the compound's physicochemical properties and binding affinity. As such, this compound is a valuable building block for researchers developing novel bioactive molecules, probing structure-activity relationships, or exploring new chemical spaces in medicinal chemistry and heterocyclic chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

2013423-11-3

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Contextualization of 5 Oxolan 2 Yl 1,3 Oxazole Within Contemporary Organic Chemistry Research

Rationale for Investigating this Specific Oxazole (B20620) Derivative

The rationale for investigating compounds like 5-(oxolan-2-yl)-1,3-oxazole stems from the established importance of both its constituent parts. The fusion of an oxazole scaffold, known for its diverse biological activities, with an oxolane ring, which can modulate physical properties and provide specific steric and electronic features, creates a molecule of significant interest in medicinal chemistry. ontosight.aiontosight.ai

Research into closely related structures provides a clear rationale:

Building Blocks for Complex Molecules: Derivatives such as this compound-4-carboxylic acid are used as building blocks for the synthesis of more complex compounds. The decarboxylation of such a precursor would yield the parent compound, This compound .

Medicinal Chemistry Scaffolds: The design of molecules containing both oxazole and oxolane rings is a deliberate strategy in drug discovery. ontosight.aiontosight.ai For example, compounds with an oxolane group attached to an oxazole core are synthesized and tested for their potential as therapeutic agents, targeting a range of diseases. ontosight.aiontosight.aievitachem.com The oxolane moiety is often incorporated to improve pharmacokinetic properties or to achieve a specific orientation for binding to a biological target.

Research Gaps and Opportunities in Oxazole Chemistry with Furan (B31954)/Oxolane Substituents

The current body of research points to several gaps and opportunities involving oxazoles substituted with furan or oxolane rings:

Focus on Functionalized Derivatives: Scientific literature and chemical databases show a greater focus on functionalized derivatives, such as the carboxylic acid at the 4-position (this compound-4-carboxylic acid) or other complex substitutions. molport.com There is a lack of published research on the synthesis, characterization, and reactivity of the unsubstituted parent compound, This compound . This represents a clear knowledge gap.

Systematic Exploration of Isomers: Research often targets a specific isomer, such as the oxolan-2-yl substituent. A systematic investigation into the synthesis and properties of other isomers (e.g., 5-(oxolan-3-yl)-1,3-oxazole) could yield valuable structure-activity relationship (SAR) data.

Development of Novel Synthetic Methods: While general methods for oxazole synthesis exist, such as the van Leusen or Robinson-Gabriel syntheses, developing new, efficient, and regioselective methods specifically for attaching saturated heterocycles like oxolane to the oxazole core remains a valuable pursuit. ijpsonline.comorganic-chemistry.org

Exploration of Broader Applications: The investigation into the biological activities of oxolane-substituted oxazoles appears to be a primary driver of research. ontosight.aiontosight.ai There are opportunities to explore their potential in other fields, such as materials science, where the unique combination of an aromatic and a saturated heterocycle could lead to novel polymers or dyes.

Strategic Approaches to Oxazole Ring Formation

The construction of the oxazole ring is a fundamental objective in heterocyclic chemistry, with numerous methods developed over the years. Classical approaches include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones, and the Fischer oxazole synthesis, proceeding from cyanohydrins and aldehydes. nih.govyoutube.com More contemporary and versatile strategies have emerged, prominently featuring the Van Leusen oxazole synthesis and various cycloisomerization reactions. nih.govyoutube.com The Van Leusen approach utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to build the oxazole ring from an aldehyde precursor. wikipedia.orgthieme-connect.com Cycloisomerization reactions, on the other hand, typically involve the intramolecular rearrangement of propargylic amides, often facilitated by metal catalysts or promoted by strong acids or electrochemical means, to yield the desired oxazole structure. nih.govyoutube.commdpi.com These modern methods offer advantages in terms of substrate scope, reaction conditions, and efficiency.

First reported in 1972, the Van Leusen oxazole synthesis has become a widely used and robust method for preparing 5-substituted oxazoles from aldehydes. wikipedia.orgnih.gov The reaction's success is attributed to the unique properties of the reagent p-toluenesulfonylmethyl isocyanide (TosMIC). organic-chemistry.orgorganic-chemistry.org TosMIC features an acidic α-carbon, an isocyanide group that acts as an electrophilic center for ring closure, and a tosyl group which serves as an excellent leaving group. organic-chemistry.orgvarsal.com The general mechanism involves the base-mediated condensation of TosMIC with an aldehyde, which proceeds through an intermediate oxazoline (B21484) that subsequently eliminates the tosyl group to afford the aromatic oxazole ring. wikipedia.orgmdpi.comnih.gov

The Van Leusen synthesis is broadly applicable to a wide range of aldehydes, making it a highly suitable method for the preparation of this compound. nih.govvarsal.com The key starting material for this specific target is oxolane-2-carbaldehyde (also known as tetrahydrofuran-2-carboxaldehyde). The condensation reaction would proceed by treating oxolane-2-carbaldehyde with an equimolar amount of TosMIC.

The reaction is typically carried out in a protic solvent such as methanol, with a base like potassium carbonate (K₂CO₃). varsal.com The base deprotonates the α-carbon of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the oxolane-2-carbaldehyde. wikipedia.org An intramolecular cyclization follows, leading to a 5-hydroxyoxazoline intermediate. Subsequent base-promoted elimination of p-toluenesulfinic acid drives the aromatization to furnish the final product, this compound. organic-chemistry.org

Table 1: General Reaction Scheme for Van Leusen Synthesis of this compound

Reactant 1Reactant 2ReagentsSolventProduct
Oxolane-2-carbaldehydeTosMICK₂CO₃MethanolThis compound

The standard Van Leusen protocol has been the subject of numerous modifications to improve yields, shorten reaction times, and expand its scope. These advancements have enhanced its utility for creating a diverse library of substituted oxazoles. One significant modification involves the use of microwave irradiation, which can dramatically reduce reaction times and improve efficiency. mdpi.comnih.gov Another key development is the use of ionic liquids as a recyclable solvent medium, which facilitates a one-pot synthesis of 4,5-disubstituted oxazoles. organic-chemistry.orgsciforum.net Furthermore, employing a pressure reactor has been shown to accelerate the reaction, reducing completion time from hours to minutes. researchgate.net The scope of the reaction is broad, tolerating various functional groups on the aldehyde precursor, including aryl, heteroaryl (like furan and thiophene), and alkyl substituents. mdpi.comnih.gov Tandem approaches, such as a one-pot oxidation followed by Van Leusen reaction, have been developed to synthesize 5-(het)aryloxazoles directly from alcohols or benzyl (B1604629) bromides. organic-chemistry.org

Table 2: Selected Modifications of the Van Leusen Oxazole Synthesis

ModificationDescriptionTypical ConditionsAdvantage(s)
Microwave-Assisted Utilizes microwave energy to accelerate the reaction. mdpi.comnih.govTosMIC, aldehyde, base, methanol, MW irradiation.High yield, efficiency, reduced reaction time. mdpi.comnih.gov
Ionic Liquid Solvent Employs an ionic liquid as a recyclable reaction medium. organic-chemistry.orgsciforum.netTosMIC, aldehyde, halide, base, in ionic liquid.One-pot synthesis of 4,5-disubstituted oxazoles, solvent can be reused. sciforum.net
Pressure Reactor The reaction is conducted under elevated pressure and temperature. researchgate.netAldehyde, TosMIC, K₂CO₃, MeOH, 105 °C in a sealed reactor.Significant reduction in reaction time (e.g., 20 minutes). researchgate.net
Solid-Phase Synthesis TosMIC is immobilized on a polystyrene resin. nih.govPolystyrene-SO₂-CH₂-NC resin, aldehyde.Facilitates product purification. nih.gov
Tandem Reactions Combines the Van Leusen reaction with other transformations in one pot. nih.govAldehyde, TosMIC, followed by Pd-catalyzed amidation.Efficient synthesis of complex molecules like 3-(oxazol-5-yl)quinoline-2-carboxamides. mdpi.comnih.gov

Cycloisomerization of propargylic amides represents a powerful and atom-economical strategy for synthesizing substituted oxazoles. nih.govyoutube.com This approach involves an intramolecular rearrangement of an N-propargyl amide precursor, which can be readily prepared from the corresponding propargyl amine and a carboxylic acid or its derivative. The cyclization is typically promoted by a catalyst or specific reaction conditions, leading to the formation of the oxazole ring with substituents determined by the structure of the starting amide. acs.orgnih.gov

Transition metals are highly effective catalysts for the cycloisomerization of propargylic amides. acs.org Catalysts based on gold, palladium, zinc, and copper have all been successfully employed. sciforum.netnih.govacs.org

Palladium: Palladium catalysts are effective in promoting the synthesis of 2,5-disubstituted oxazoles from N-propargylamides and aryl iodides. sciforum.net The reaction likely proceeds through a palladium-catalyzed coupling step followed by an in situ cyclization. sciforum.net Another palladium-catalyzed method enables the synthesis of highly substituted oxazoles from simple amides and ketones via sequential C-N and C-O bond formations. nih.gov

Rhodium: Rhodium catalysts offer an alternative route to oxazoles, though the mechanism can differ from a direct cycloisomerization. For instance, dirhodium tetraacetate catalyzes the reaction of α-diazo-β-keto-esters with amides to yield 2-aryloxazole-4-carboxylates. This process involves the formation of a rhodium carbene, which undergoes N-H insertion into the amide followed by cyclodehydration. Interestingly, changing the rhodium catalyst to dirhodium tetrakis(heptafluorobutyramide) dramatically alters the regioselectivity to produce oxazole-5-carboxylates.

Table 3: Comparison of Transition Metal-Catalyzed Oxazole Syntheses

Metal CatalystPrecursorsTypical ConditionsProduct Type
Palladium(0) N-propargylamides, Aryl iodidesPd₂(dba)₃, P(2-furyl)₃, NaOtBu2,5-Disubstituted oxazoles sciforum.net
Palladium(II) Amides, KetonesPd(OAc)₂, K₂S₂O₈, CuBr₂Highly substituted oxazoles nih.gov
Rhodium(II) α-Diazo-β-keto-esters, AmidesRh₂(OAc)₄ or Rh₂(hfba)₄2,4- or 2,5-Disubstituted oxazoles
Gold(I) Propargylic amidesAu(I) complexes2,5-Disubstituted oxazoles nih.gov
Zinc(II) N-propargylarylamides, Allylic alcoholsZn(OTf)₂Allylic oxazoles acs.org

Concerns about the cost and toxicity of transition metals have driven the development of metal-free cycloisomerization methods. A highly effective approach utilizes hexafluoroisopropanol (HFIP) as a solvent, with hydrogen chloride generated in situ from reagents like acetyl chloride (AcCl) or trimethylsilyl (B98337) chloride (TMSCl). nih.govmdpi.comvarsal.com This Brønsted acid-catalyzed method proceeds under relatively mild heating (e.g., 80°C) and demonstrates a broad substrate scope, tolerating various functional groups. nih.govmdpi.com The work-up is often straightforward, involving solvent removal or a simple basic wash to yield the free oxazole. mdpi.com

Another innovative metal-free approach is the use of electrochemistry. An electrochemically driven oxidative 5-exo-dig radical cyclization of N-propargylbenzamides with alcohols has been described. This method avoids the need for external transition-metal catalysts, chemical oxidants, and acids, offering a sustainable and operationally simple route to oxazole derivatives. Other mild, metal-free conditions include the use of silica (B1680970) gel or iodine to mediate the cyclization of propargylic amides. sciforum.netnih.gov

Table 4: Metal-Free Cycloisomerization Methods for Oxazole Synthesis

MethodReagents/ConditionsSubstrateAdvantage(s)
Brønsted Acid Catalysis AcCl or TMSCl in HFIP, 80°CPropargylic amidesTransition-metal-free, broad scope, simple work-up. nih.govmdpi.com
Electrochemical Oxidation Undivided cell, no external catalyst or oxidantN-propargylbenzamides, AlcoholsSustainable, mild conditions, operationally simple.
Silica Gel-Mediated SiO₂Propargyl amidesMild conditions. nih.gov
Iodine-Catalyzed I₂, t-BuOOHVarious starting materialsMetal-free, mild conditions, domino oxidative cyclization. sciforum.net

Multicomponent Reactions (MCRs) in Oxazole Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like oxazoles from simple starting materials in a single step. researchgate.net These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity, making them a cornerstone of green chemistry. researchgate.netnih.gov

One of the most prominent MCRs for the synthesis of 5-substituted oxazoles is the van Leusen reaction. ijpsonline.comnih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.comsemanticscholar.org The process proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a three-atom synthon. semanticscholar.org The reaction first forms an oxazoline intermediate, which then eliminates the tosyl group to yield the final 5-substituted oxazole. ijpsonline.comsemanticscholar.org This method is highly versatile and has been successfully employed in the synthesis of a wide array of oxazole derivatives. nih.gov

Table 1: Examples of Multicomponent Reactions in Oxazole Synthesis
Reaction NameReactantsKey Features
Van Leusen Oxazole SynthesisAldehyde, Tosylmethyl isocyanide (TosMIC)Forms 5-substituted oxazoles, proceeds via an oxazoline intermediate. ijpsonline.comsemanticscholar.org
Groebke-Blackburn-Bienaymé (GBB) ReactionAldehyde, Isocyanide, AminothiazoleCan be modified to produce diverse heterocyclic scaffolds. researchgate.net

Oxidative Cyclization Approaches

Oxidative cyclization represents another important avenue for the synthesis of the oxazole ring system. These methods often involve the formation of the heterocyclic ring through an intramolecular C-O or C-N bond formation coupled with an oxidation step.

A notable catalyst-free approach involves the intramolecular oxidative cyclization of N-allylbenzamides to yield 2,5-disubstituted oxazoles. nih.govacs.org This reaction can be effectively carried out using N-bromosuccinimide (NBS) as the oxidant in a suitable solvent like 1,2-dichloroethane (B1671644) (ClCH2CH2Cl) at elevated temperatures. acs.org The reaction demonstrates good functional group tolerance and provides a direct route to the oxazole nucleus from readily accessible starting materials. nih.govacs.org

Palladium-catalyzed oxidative cyclization of N-acyl enamides offers another versatile method for constructing multisubstituted oxazoles under mild conditions. rsc.org This strategy allows for the use of readily available starting materials and provides a reliable pathway to a variety of substituted oxazole derivatives. rsc.org

Furthermore, copper-catalyzed tandem oxidative cyclization reactions have been developed for the synthesis of polysubstituted oxazoles. organic-chemistry.org These methods are highly efficient and proceed under mild conditions, making them an attractive alternative for the preparation of these important heterocycles. organic-chemistry.org

Table 2: Oxidative Cyclization Methods for Oxazole Synthesis
MethodStarting MaterialsReagents/CatalystsKey Features
Catalyst-Free Intramolecular Oxidative CyclizationN-allylbenzamidesNBSCatalyst-free, good yields, temperate conditions. nih.govacs.org
Palladium-Catalyzed Tandem Oxidative CyclizationN-acyl enamides, IodobenzenesPalladium catalystMild reaction conditions, versatile. rsc.org
Copper-Catalyzed Tandem Oxidative CyclizationReadily available starting materialsCopper catalystHighly efficient, mild conditions. organic-chemistry.org
Iodine-Catalyzed Tandem Oxidative CyclizationAromatic aldehydesIodineExcellent functional group compatibility. organic-chemistry.org

Synthesis of the Oxolane Moiety and its Integration

The synthesis of the target molecule, this compound, requires the preparation of a building block containing the oxolane (tetrahydrofuran) ring, which is then integrated with the oxazole core.

Coupling Strategies for Attaching the Oxolane Group to the Oxazole Ring

Once the oxolane-functionalized building block and the oxazole ring (or its precursor) are prepared, they must be joined together. Cross-coupling reactions are a powerful tool for this purpose. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, Stille, and Sonogashira reactions, are widely used for forming C-C bonds between heterocyclic rings and other moieties. These reactions can be applied to halo- or trifloyloxy-substituted oxazoles, which can be prepared and then coupled with an appropriate organometallic oxolane derivative.

Another approach involves the direct arylation of the oxazole ring. For example, a palladium/copper-catalyzed direct arylation has been used for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com Similarly, oxidative cross-coupling reactions, such as those using a combination of CuCl2 and TBHP, can be employed to form fused oxazole derivatives through a cross-dehydrogenative coupling pathway. rsc.org These methods offer a direct way to functionalize the oxazole ring with the oxolane moiety.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize environmental impact and improve sustainability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a key green chemistry technique. eurekaselect.com The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. eurekaselect.comacs.org This is due to the efficient and direct heating of the reaction mixture by microwaves. eurekaselect.com

Catalytic Systems for Enhanced Efficiency and Sustainability

Modern organic synthesis places a strong emphasis on the development of catalytic systems that are not only highly efficient in terms of yield and selectivity but also adhere to the principles of green chemistry. For the synthesis of this compound and its derivatives, several innovative catalytic approaches have been explored, aiming to reduce waste, minimize the use of hazardous reagents, and allow for catalyst recycling. These systems include magnetically recoverable catalysts, indium oxide nanoparticles, copper-catalyzed reactions, and biocatalysis.

The use of magnetically recoverable nanocatalysts represents a significant advancement in sustainable chemistry. wikipedia.org These catalysts, typically based on a magnetic core like iron oxide (Fe₃O₄), can be easily separated from the reaction mixture using an external magnet, facilitating their reuse and minimizing contamination of the product. researchgate.net This approach offers both economic and environmental benefits.

Recent research has demonstrated the high potential of Fe₃O₄ nanoparticles as magnetically recoverable supports for catalysts in organic synthesis. wikipedia.org For the synthesis of oxazole scaffolds, Fe₃O₄ magnetic nanoparticles (MNPs) have been employed as an eco-friendly and reusable catalyst. wikipedia.org These reactions are often carried out in aqueous media at ambient temperatures, further enhancing their green credentials. wikipedia.org

The general mechanism for the Fe₃O₄ MNP-catalyzed synthesis of 1,3-oxazoles involves the adsorption of reactants onto the catalyst surface, facilitating the necessary bond formations, followed by desorption of the product. The magnetic nature of the catalyst allows for its straightforward recovery and reuse for multiple reaction cycles without a significant loss of catalytic activity. wikipedia.orgresearchgate.net

Table 1: Examples of Magnetically Recoverable Catalysts in Oxazole Synthesis

CatalystReactantsSolventConditionsYield (%)Reusability
Fe₃O₄ MNPsIsocyanide, Aldehyde, AmineWaterRoom Temp.HighMultiple cycles
Fe₃O₄@SiO₂-Amide-Imidazole-CuKey Precursors-MildHighMultiple cycles

This table is generated based on findings from multiple sources. wikipedia.orgresearchgate.net

Indium oxide (In₂O₃) nanoparticles have emerged as versatile catalysts in various organic transformations due to their unique electronic and surface properties. While specific studies on the use of indium oxide nanoparticles for the synthesis of this compound are not extensively documented, the catalytic activity of indium compounds, such as indium triflate (In(OTf)₃), in related heterocyclic syntheses suggests their potential.

Indium oxide nanoparticles can be synthesized through various methods, including sol-gel and pulsed laser ablation, resulting in nanocrystalline particles with high surface area. organic-chemistry.org These properties are advantageous for catalysis, potentially enabling reactions under milder conditions. The catalytic activity of In₂O₃ is often attributed to the presence of Lewis acidic sites on its surface, which can activate substrates for subsequent reactions. In the context of oxazole synthesis, In₂O₃ nanoparticles could potentially catalyze the cyclization of key intermediates.

Further research is needed to explore the full potential of indium oxide nanoparticles as catalysts for the synthesis of this compound and its derivatives, focusing on optimizing reaction conditions and understanding the catalytic mechanism.

Copper-catalyzed reactions have become a cornerstone in the synthesis of heterocyclic compounds, including oxazoles, due to the low cost, low toxicity, and versatile reactivity of copper catalysts. sioc-journal.cnpitt.edu Various copper salts and complexes have been effectively used to promote the formation of the oxazole ring through different mechanistic pathways.

One prominent method involves the copper-catalyzed intramolecular cyclization of functionalized enamides. sioc-journal.cn This approach provides a practical and economical advantage over methods using more expensive metals. For instance, the synthesis of 2-phenyl-4,5-substituted oxazoles has been achieved in excellent yields through the copper-catalyzed cyclization of β-(methylthio)enamides. sioc-journal.cn

Another strategy is the copper-catalyzed oxidative cyclization. For example, a copper(II)-catalyzed oxidative cyclization of enamides can afford 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. tandfonline.com Additionally, copper catalysts have been employed in one-pot syntheses of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides via dual oxidation, a process that could be adapted for oxazole synthesis.

Table 2: Examples of Copper-Catalyzed Oxazole Synthesis

Copper CatalystReactantsReaction TypeYield (%)
Cu(I)β-(methylthio)enamidesIntramolecular Cyclizationup to 90%
Cu(II)EnamidesOxidative CyclizationGood
Cu(NO₃)₂·3H₂O / IodineArylacetylenes, α-amino acidsTandem Reaction-
Cu(II) triflateDiazoketones, AmidesCondensationGood

This table is a compilation of data from various research findings. sioc-journal.cntandfonline.com

Biocatalysis, the use of natural catalysts like enzymes, offers a highly sustainable and selective approach to chemical synthesis. wikipedia.org In the realm of oxazole synthesis, biocatalysts can provide high stereo- and regioselectivity under mild reaction conditions, often in aqueous media.

While the direct biocatalytic synthesis of this compound may not be widely reported, the principles of biocatalysis have been applied to the synthesis of related heterocyclic structures. For instance, lipases have been shown to catalyze the synthesis of chiral oxazolidinone derivatives, which are structurally related to oxazoles. wikipedia.org The enzymatic process allows for the production of optically active compounds, which is of great importance in pharmaceutical applications.

Another example of a green catalytic approach involves the use of natural clays (B1170129) as biocatalysts. The condensation of substituted acetophenone (B1666503) with urea (B33335) and thiourea (B124793) in the presence of natural red, white, and black clay has been reported to yield 2,4-disubstituted oxazoles in good yields under green media.

The biosynthesis of oxazoles in nature often involves the enzymatic cyclization and oxidation of serine or threonine residues in nonribosomal peptides, highlighting the potential of enzyme-catalyzed strategies for constructing the oxazole ring. wikipedia.org

Table 3: Examples of Biocatalysis in Heterocycle Synthesis

BiocatalystReactionSubstratesProduct
LipaseEnantioselective acylationRacemic alcohols/aminesChiral oxazolidinones
Natural ClayCondensationSubstituted acetophenone, Urea/Thiourea2,4-disubstituted oxazoles

This table is based on reported biocatalytic applications. wikipedia.org

Chemical Transformations and Reactivity Profiling of 5 Oxolan 2 Yl 1,3 Oxazole

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

The oxolan-2-yl group at the C5 position of the oxazole ring acts as an electron-donating substituent through inductive effects. This donation of electron density increases the nucleophilicity of the oxazole ring, making it more susceptible to electrophilic attack than the parent oxazole.

The primary site for electrophilic substitution on 5-(oxolan-2-yl)-1,3-oxazole is predicted to be the C4 position. The C5 position is already substituted, and the C2 position is the most electron-deficient carbon in the ring. The electron-donating nature of the oxolane substituent at C5 will further activate the adjacent C4 position, making it the most electron-rich and thus the most favorable site for attack by electrophiles. For example, reactions like Vilsmeier-Haack formylation would be expected to introduce a formyl group at the C4 position.

Nucleophilic Substitution Reactions on the Oxazole Ring

Nucleophilic aromatic substitution on the oxazole ring is an infrequent event and typically requires the presence of a good leaving group, such as a halogen, at an electron-deficient position. tandfonline.comsemanticscholar.org The most electron-deficient carbon, and therefore the most likely site for nucleophilic attack, is the C2 position. pharmaguideline.com

For this compound, which lacks a suitable leaving group, direct nucleophilic substitution is highly unlikely. Instead, nucleophilic attack, if forced under harsh conditions, would probably lead to the cleavage of the oxazole ring rather than substitution. pharmaguideline.com For instance, strong bases can deprotonate the C2 position, leading to a ring-closed carbanion in equilibrium with a ring-opened isonitrile. wikipedia.orgnih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring can function as an azadiene component in Diels-Alder or [4+2] cycloaddition reactions. pharmaguideline.comwikipedia.org Due to its inherent electron-deficient nature, the oxazole ring typically participates in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. acs.orgclockss.org However, the presence of electron-donating substituents on the oxazole ring can increase the energy of the Highest Occupied Molecular Orbital (HOMO), making normal-demand Diels-Alder reactions with electron-poor dienophiles feasible. clockss.org

The electron-donating oxolan-2-yl group at the C5 position raises the HOMO energy of the diene system within the oxazole ring, thereby facilitating its participation in normal Diels-Alder reactions. These reactions are synthetically valuable as they provide a pathway to highly substituted pyridines and furans after the initial cycloadduct undergoes further transformations, often involving the loss of water or another small molecule. researchgate.netresearchgate.net The reaction can also be facilitated by the addition of a Lewis or Brønsted acid, which activates the oxazole by coordinating to the nitrogen atom. acs.orgacs.orgnih.gov

Ring-Opening and Rearrangement Reactions

The oxazole ring can undergo a variety of ring-opening and rearrangement reactions, often initiated by heat, acid, or nucleophilic attack. pharmaguideline.comwikipedia.orgwikipedia.orgnih.gov One of the most well-known rearrangements is the Cornforth rearrangement, a thermal process involving 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.orgwikipedia.org

While this compound itself does not fit the substrate requirements for a classic Cornforth rearrangement, its ring is susceptible to cleavage under certain conditions. For example, treatment with strong nucleophiles can lead to ring-opening to form acyclic intermediates. pharmaguideline.com Furthermore, 5-alkoxyoxazoles are known to undergo unusually facile ring-opening reactions, suggesting that the oxygen-containing oxolane substituent might also promote ring cleavage under specific acidic or basic conditions. acs.org

Oxidation Reactions (e.g., Photo-Oxidation by Singlet Oxygen)

Oxazoles are known to react with singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction, a process often referred to as photo-oxidation. acs.orgacs.org This reaction typically occurs across the C2 and C5 positions of the oxazole ring to form an unstable bicyclic endoperoxide intermediate. murdoch.edu.auresearchgate.net This intermediate then undergoes rearrangement, often leading to the formation of a triamide as the final product. murdoch.edu.auresearchgate.netcdu.edu.aunih.gov

The presence of the electron-donating oxolan-2-yl group at the C5 position is expected to increase the rate of this photo-oxidation reaction. Electron-donating groups enhance the electron density of the diene system, making the oxazole ring more reactive towards the electrophilic singlet oxygen. acs.org

The established mechanism for the photo-oxidation of oxazoles by singlet oxygen involves the following key steps:

[4+2] Cycloaddition: Singlet oxygen adds across the C2 and C5 positions of the oxazole ring to form a transient endoperoxide. researchgate.net

Rearrangement: This endoperoxide is highly unstable and rapidly rearranges. One proposed pathway involves a Baeyer-Villiger-like rearrangement to an imino anhydride (B1165640) intermediate. acs.org

Product Formation: The imino anhydride can then rearrange to form a stable triamide or undergo hydrolysis to produce an imide and a carboxylic acid. acs.org

Kinetic studies on various substituted oxazoles have confirmed the electronic effects of substituents on the reaction rate with singlet oxygen.

Table 1: Bimolecular Rate Constants for the Reaction of Substituted Oxazoles with Singlet Oxygen (¹O₂)
CompoundSubstituentsRate Constant (k, M⁻¹s⁻¹)Relative Reactivity Factor
Unsubstituted Oxazole-0.94 x 10⁶ nih.gov1.0
2-Methyloxazole2-Methyl--
N-isopropyl-2-methyloxazole-4-carboxamide2-Methyl, 4-Carboxamide (electron-withdrawing)--
Methoxazole peptideC-5 Methyl (electron-donating)-6 times faster than oxazole peptide without C-5 methyl acs.org
4-Methyl-2,5-diphenyloxazole4-Methyl, 2,5-Diphenyl (electron-donating/conjugating)1.14 x 10⁶ nih.gov1.2

Data sourced from kinetic studies on various oxazole derivatives. The reactivity of this compound can be inferred from these trends.

The data clearly indicates that electron-donating groups, such as the methyl group at the C5 position, significantly accelerate the rate of photo-oxidation. acs.org Conversely, electron-withdrawing groups, like a carboxamide, decrease the reaction rate. acs.org Therefore, the electron-donating oxolan-2-yl substituent on this compound is predicted to make it highly reactive towards singlet oxygen, with a rate constant likely greater than that of unsubstituted oxazole.

Functional Group Interconversions on the Oxolane Ring or at the Oxazole Positions

The reactivity of this compound allows for various functional group interconversions on both the oxolane and oxazole moieties. The oxazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack, while the oxolane ring can undergo reactions typical of saturated ethers.

The oxazole ring's nitrogen atom at position 3 is the primary site for protonation. derpharmachemica.com Electrophilic substitution reactions on the oxazole ring are also possible, with the C5 position generally being the most favored for such attacks, though this position is already substituted in the target molecule. derpharmachemica.com The reactivity of the oxazole ring can be further influenced by the presence of activating or deactivating groups.

The oxolane ring, being a saturated ether, is generally less reactive than the oxazole ring. However, it can undergo ring-opening reactions under strong acidic conditions or through cleavage with certain reagents. The C-H bonds on the oxolane ring can also be subject to radical halogenation, providing a handle for further functionalization.

Specific functional group interconversions can be envisioned at various positions:

On the Oxazole Ring:

Lithiation and Subsequent Electrophilic Quench: The protons on the oxazole ring, particularly at the C2 and C4 positions, can potentially be abstracted by a strong base like n-butyllithium. The resulting organolithium species can then react with a variety of electrophiles to introduce new functional groups.

Halogenation: Direct halogenation of the oxazole ring can be challenging but may be achieved using specific reagents under controlled conditions, likely at the C2 or C4 position.

Formylation: Vilsmeier-Haack type reactions could potentially introduce a formyl group onto the oxazole ring.

On the Oxolane Ring:

Oxidation: Oxidation of the oxolane ring could lead to the formation of lactones or other oxidized products, depending on the reaction conditions and the oxidant used.

Ring Opening: Treatment with strong acids or Lewis acids could lead to the cleavage of the ether linkage in the oxolane ring, yielding a diol or other derivatives.

The table below summarizes potential functional group interconversions for this compound.

Ring SystemPositionReaction TypePotential ReagentsPotential Product
OxazoleC2/C4Lithiation/Electrophilic Quenchn-BuLi, then E+ (e.g., CO2, R-CHO)Carboxylic acid, alcohol
OxazoleC2/C4HalogenationNBS, NCSBromo/Chloro-substituted oxazole
OxolaneC-HRadical HalogenationNBS, AIBNBromo-substituted oxolane
OxolaneEther ORing OpeningHBr, HIHalogenated alcohol

Coordination Chemistry with Metal Centers

The nitrogen atom in the 1,3-oxazole ring of this compound possesses a lone pair of electrons in an sp2 hybrid orbital, making it a potential N-donor ligand for coordination with various metal centers. mdpi.com The oxygen atom of the oxolane ring could also potentially participate in coordination, leading to bidentate chelation, although this is generally less favored than coordination through the oxazole nitrogen.

The formation of metal complexes with oxazole-containing ligands has been demonstrated, for instance, with vanadium. mdpi.com The complexation typically involves the reaction of the ligand with a suitable metal precursor, such as a metal halide salt. The resulting metal complexes can exhibit diverse geometries and electronic properties, which are influenced by the nature of the metal ion, the stoichiometry of the ligand, and the reaction conditions.

Evidence of complexation can be obtained through various spectroscopic techniques. For instance, in NMR spectroscopy, a significant shift in the signals of the protons and carbons of the oxazole ring upon coordination to a metal center is indicative of complex formation. mdpi.com

Ligand Design and Applications in Catalysis

The structural features of this compound make it a candidate for ligand design in the field of catalysis. The oxazole moiety can act as a coordinating group, while the oxolane substituent can influence the steric and electronic properties of the resulting metal complex, thereby modulating its catalytic activity and selectivity. mdpi.com

Research on structurally related (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands in complex with vanadium has shown their potential as active catalysts for polymerization reactions. mdpi.com In these systems, the ligands are synthesized and then reacted with a vanadium precursor, VCl3(THF)3, to generate the active catalyst. mdpi.com

The catalytic performance of such complexes is highly dependent on the substitution pattern of the ligand. For example, the position of a methyl substituent on the oxazole or oxazoline (B21484) ring has been shown to have a considerable impact on the activity of the vanadium catalyst in ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com This highlights the tunability of the ligand framework to achieve desired catalytic outcomes. A catalyst with a methyl group at the 5-position of the 1,3-oxazole ring, which introduces steric hindrance and prevents co-planarity between the heterocyclic rings, demonstrated the highest effectiveness in ethylene polymerization in one study. mdpi.com Conversely, a substituent on the adjacent oxazoline ring led to the lowest activity. mdpi.com

By analogy, the oxolane group in this compound can be expected to exert its own unique steric and electronic influence on a coordinated metal center. The design of catalysts based on this ligand could be explored for a variety of organic transformations, including polymerization, oxidation, and cross-coupling reactions. The synthesis of such ligands can be achieved through multi-step procedures, for example, by reacting a suitable carboxylate with an amino alcohol, followed by cyclization and other transformations. mdpi.com

The table below outlines the components and potential applications of catalytic systems based on ligands similar to this compound.

Ligand StructureMetal CenterCatalyst PrecursorPolymerization ReactionEffect of Substituent Position
4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazoleVanadiumVCl3(THF)3Ethylene PolymerizationModerate activity
4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazoleVanadiumVCl3(THF)3Ethylene PolymerizationLowest activity
4-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-1,3-oxazoleVanadiumVCl3(THF)3Ethylene PolymerizationHighest activity

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The 5-(oxolan-2-yl)-1,3-oxazole moiety serves as a highly adaptable intermediate in organic synthesis, primarily due to the distinct and predictable reactivity of the oxazole (B20620) ring. One of the most efficient methods for its preparation is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an appropriate aldehyde. nih.govijpsonline.com In this case, tetrahydrofuran-2-carbaldehyde (B1329454) would react with TosMIC in a one-pot procedure to yield the target 5-substituted oxazole. nih.gov

Once formed, the oxazole ring offers several handles for further functionalization. The protons on the oxazole ring exhibit different levels of acidity, with the C2 proton being the most acidic, followed by C5 and C4. thepharmajournal.com This allows for selective deprotonation and subsequent reaction with various electrophiles. For a 5-substituted oxazole like this compound, the most reactive site for deprotonation is typically the C2 position. pharmaguideline.com Treatment with a strong base like n-butyllithium can generate a 2-lithio-oxazole species, which can then be quenched with electrophiles to introduce a wide range of substituents at this position. acs.org

Furthermore, the oxazole ring can participate in various metal-catalyzed cross-coupling reactions. Palladium-catalyzed direct arylation, for instance, allows for the regioselective formation of C-C bonds at either the C2 or C5 positions, depending on the choice of ligands and reaction conditions. organic-chemistry.org The oxazole moiety is generally stable under many synthetic conditions, allowing it to be carried through multi-step sequences before its final elaboration. acs.org This stability and predictable reactivity make this compound a valuable and versatile intermediate for synthesizing more complex molecules.

Building Block in Complex Molecule Construction

The bifunctional nature of this compound makes it an excellent building block for the assembly of complex molecules, particularly natural products and their analogues. nih.govresearchgate.net The oxazole core is a common feature in a vast number of marine-derived natural products known for their potent biological activities. nih.gov Simultaneously, the tetrahydrofuran (B95107) motif is a structural cornerstone in numerous bioactive compounds, including polyether antibiotics and oxasqualenoids. researchgate.netnih.gov

The synthesis of complex molecules often relies on a convergent approach, where different fragments of the target are prepared separately and then joined together in the later stages. The this compound scaffold can act as a linchpin, connecting different parts of a molecule. For example, the oxazole ring can be functionalized for coupling reactions, while the oxolane ring can be part of a polyketide-like chain.

While this compound is a relatively simple representation, the combined oxazole-oxygen heterocycle motif is a key structural feature in several highly complex and biologically active marine natural products. The total syntheses of molecules like the phorboxazoles and hennoxazole A provide compelling examples of how such building blocks are strategically employed.

Phorboxazoles: Phorboxazoles A and B are exceptionally potent cytostatic agents isolated from marine sponges. williams.edu Their intricate structure features a macrolide ring containing two oxazole rings and multiple oxygenated heterocycles, including tetrahydropyran (B127337) and tetrahydrofuran moieties. williams.eduacs.org Total syntheses of phorboxazoles have often relied on convergent strategies where complex fragments are coupled. acs.orgnih.gov For instance, the synthesis reported by Evans and Fitch involved the coupling of fragments where the inherent reactivity of intact oxazole moieties was exploited for the fragment assembly. williams.edu A building block containing a pre-formed oxazole and a tetrahydrofuran-like ring would be a highly valuable starting point in a retrosynthetic analysis of such a target, significantly streamlining the synthetic route.

Hennoxazole A: This antiviral marine metabolite contains a bis-oxazole core connected to a pyran ring system and a skipped triene side chain. acs.orgwilliams.edunih.gov Synthetic approaches have demonstrated the utility of using pre-functionalized oxazoles as core building blocks. acs.org A key late-stage coupling in several syntheses involves the alkylation of a bis-oxazole fragment, demonstrating the robustness of the oxazole core throughout the synthesis. nih.govacs.org The strategic incorporation of an oxolane ring onto an oxazole building block could provide a direct pathway to analogues of such natural products.

The table below summarizes key natural products featuring the combined oxazole and oxygen-heterocycle motif.

Natural ProductStructural FeaturesKey Synthetic Strategy
Phorboxazole A/B Two oxazoles, macrolide, multiple tetrahydropyran and tetrahydrofuran rings.Convergent fragment coupling via oxazole formation or alkylation. williams.eduacs.orgnih.gov
Hennoxazole A Bis-oxazole core, tetrahydropyran ring, triene side chain.Late-stage fragment coupling via alkylation of a bis-oxazole core. acs.orgacs.org

Precursor for Diverse Heterocyclic Libraries

The oxazole ring is not only a stable structural component but also a "masked diene," capable of participating in cycloaddition reactions that transform it into other heterocyclic systems. pharmaguideline.com This reactivity makes this compound an excellent precursor for generating libraries of diverse heterocyclic compounds for applications in drug discovery and materials science.

The most notable transformation is the Diels-Alder reaction. Oxazoles can react with various dienophiles, such as alkenes and alkynes, in a [4+2] cycloaddition. The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a nitrile molecule to afford a furan (B31954), or it can rearrange to form a substituted pyridine. pharmaguideline.comyoutube.com

By using this compound as the starting material, a library of novel pyridines and furans, each bearing the oxolane substituent, can be synthesized. This strategy allows for the systematic variation of substituents on the newly formed ring by changing the dienophile, while retaining the key oxolane feature. This approach is highly valuable for structure-activity relationship (SAR) studies, where the impact of structural modifications on biological activity is investigated.

The following table illustrates the potential transformations of the oxazole ring for library synthesis.

Reaction TypeReactantProduct Heterocycle
Diels-AlderAlkyneSubstituted Furan
Diels-AlderAlkeneSubstituted Pyridine
Ring Cleavage/RearrangementNucleophile (e.g., NH₃)Substituted Imidazole

Asymmetric Synthesis and Chiral Auxiliaries

When the oxolane ring in this compound is enantiomerically pure, the entire molecule becomes a chiral building block. The stereocenter at the C2 position of the oxolane ring can be used to influence the stereochemical outcome of reactions, either as a chiral auxiliary or as a component of a chiral ligand for asymmetric catalysis.

Chiral oxazolines (4,5-dihydro-1,3-oxazoles) are among the most successful and widely used classes of ligands in asymmetric catalysis. acs.orgbldpharm.com Ligands such as bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX) form stable complexes with various transition metals (e.g., Cu, Pd, Ir, Ru) and are capable of inducing high levels of enantioselectivity in a wide array of chemical transformations. nih.govacs.org

A chiral ligand could be readily synthesized from (S)- or (R)-5-(oxolan-2-yl)-1,3-oxazole. For instance, reduction of the oxazole would yield the corresponding chiral oxazoline (B21484). More commonly, the chiral oxazoline would be synthesized directly from an enantiopure amino alcohol. This chiral oxazoline, featuring the oxolane substituent, could then be incorporated into ligand frameworks. The stereocenter on the oxolane ring, being adjacent to the coordinating nitrogen atom of the oxazoline, would be positioned to exert a strong influence on the chiral environment around the metal center, thereby directing the stereochemical course of the catalyzed reaction. bldpharm.com The modular nature of oxazoline ligand synthesis allows for fine-tuning of steric and electronic properties to optimize performance for a specific reaction. mdpi.com

In addition to being part of a ligand, the chiral this compound scaffold can be used in substrate-controlled enantioselective transformations. In this approach, the existing stereocenter on the oxolane ring directs the stereochemistry of a new stereocenter being formed elsewhere in the molecule.

For example, if a reaction is performed on a side chain attached to the C2 position of the oxazole, the chiral oxolane moiety can block one face of the reactive site, forcing an incoming reagent to attack from the less hindered face. This substrate-based stereocontrol is a powerful strategy in the synthesis of complex molecules with multiple stereocenters, as it reduces the need for chiral reagents or catalysts.

The table below lists some of the key asymmetric reactions where chiral oxazoline ligands, potentially including derivatives of this compound, have shown exceptional efficacy.

Asymmetric ReactionMetal CatalystTypical Enantiomeric Excess (ee)
CyclopropanationCopper (Cu)>95%
Diels-Alder ReactionCopper (Cu), Magnesium (Mg)>90%
Aldol ReactionsCopper (Cu), Tin (Sn)>95%
Allylic AlkylationPalladium (Pd)>90%
HydrogenationIridium (Ir), Rhodium (Rh)>99%

Theoretical and Computational Studies on this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no specific published theoretical or computational studies focusing on the chemical compound “this compound.”

Therefore, it is not possible to provide detailed, scientifically accurate information or data tables for the requested sections and subsections, including:

Theoretical and Computational Studies on 5 Oxolan 2 Yl 1,3 Oxazole

Quantum Chemical Calculations

Ab Initio Methods

While computational studies exist for the parent compounds, oxazole (B20620) and oxolane (tetrahydrofuran), and their various other derivatives, this body of research does not include the specific linked structure of 5-(oxolan-2-yl)-1,3-oxazole. Generating content on this topic without direct scientific evidence would involve speculation and extrapolation from related molecules, which would not meet the required standards of scientific accuracy for the specified compound.

Further research in the field of computational chemistry would be required to generate the data necessary to populate the outlined sections.

Molecular Docking and Interactions

While molecular docking is predominantly used to predict the binding of a ligand to a biological target, the principles of analyzing non-covalent interactions are also applicable to understanding how this compound might interact with non-biological targets, such as the surfaces of materials or within a crystal lattice. The oxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen, provides a rich electronic environment capable of engaging in a variety of non-covalent interactions. researchgate.netsemanticscholar.orgmdpi.com These interactions are crucial for the rational design of new materials.

Van der Waals forces are the primary drivers for the initial, non-specific attraction between molecules. For this compound, these interactions involve the entire molecular surface. Theoretical studies on the parent oxazole molecule have shown that it can form stable van der Waals complexes with other molecules. europa.eu The addition of the oxolanyl group to the oxazole ring increases the surface area and the number of electrons, which is expected to enhance the magnitude of these dispersive forces. In the context of materials, these interactions would be fundamental to the physisorption of the molecule onto a surface.

A recent theoretical study investigated the van der Waals aggregates formed between an oxazole molecule and nonpolar molecules like CO2 and N2. europa.eu The findings from this study, which can be extrapolated to understand the behavior of this compound, are summarized below.

Interacting PairCalculated Binding Energy (kJ/mol)
Oxazole-CO2Higher affinity
Oxazole-N2Lower affinity
Oxazole-CO2-N2Adsorption energy strengthened

This table is based on theoretical calculations for the parent oxazole molecule and indicates a selectivity for CO2 over N2, a promising characteristic for gas separation applications. europa.eu

The this compound molecule possesses several potential sites for hydrogen bonding. The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a common feature for pyridine-type nitrogens. thepharmajournal.com Additionally, the oxygen atom of the oxolanyl (tetrahydrofuran) ring is a potent hydrogen bond acceptor. While the molecule itself lacks a hydrogen bond donor, it can readily participate in networks with donor species, such as water or surface hydroxyl groups on materials. In the solid state, these interactions could direct crystal packing and influence material properties like stability and solubility. Some advanced computational models have explored resonance-assisted hydrogen bonds (RAHBs) in related heterocyclic systems, where π-conjugation enhances bond strength and can lead to greater thermal stability. rsc.org

The aromatic 1,3-oxazole ring is capable of engaging in π-π stacking interactions. These interactions occur between electron-rich π-systems and are crucial for the organization of molecules in both biological systems and materials. mdpi.com Computational studies on related oxadiazole systems have confirmed their participation in stacking interactions, suggesting that the oxazole core of this compound would behave similarly. mdpi.com The geometry of these interactions (e.g., face-to-face or offset) would depend on the electronic distribution within the oxazole ring and the nature of the interacting partner. Such stacking forces could be exploited in the design of organic electronic materials or for the adsorption onto graphitic surfaces.

Theoretical studies have highlighted the potential of oxazole-based structures for gas capture, particularly for the selective adsorption of carbon dioxide (CO2). europa.eu A computational analysis of the parent oxazole molecule demonstrated a stronger binding affinity for CO2 compared to nitrogen (N2), suggesting its utility in separating CO2 from gas mixtures. europa.eu This selectivity arises from the specific van der Waals and electrostatic interactions between the oxazole ring and the quadrupole moment of the CO2 molecule.

The research further indicates that incorporating oxazole-containing ligands into metal-organic frameworks (MOFs) or adsorbing them onto metallic surfaces can significantly enhance this gas capture capability. europa.eu The study found that the addition of metallic clusters (like copper) or surfaces substantially improves the adsorption capacity. europa.eu These findings suggest that this compound could serve as a functional component in advanced materials designed for environmental applications such as carbon capture.

SystemAdsorption Enhancement
Oxazole + Metallic Clusters (Au, Cu, ZnO)Adsorption capacity is enhanced
Oxazole on Metallic Surfaces (Au, Cu, ZnO)Significant adsorption advantages

This table summarizes findings from a theoretical study on the parent oxazole molecule, indicating that metallic additions boost its potential for gas adsorption. europa.eu

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 5-(oxolan-2-yl)-1,3-oxazole. While specific experimental data for the title compound is not widely published, a detailed analysis can be predicted based on the reported data for the closely related compound, ethyl 5-(tetrahydrofuran-2-yl)oxazole-4-carboxylate rsc.org. The removal of the electron-withdrawing ethyl carboxylate group from the C4 position of the oxazole (B20620) ring is expected to cause a significant upfield shift (to a lower ppm value) for the remaining proton at C4 and the adjacent C5 carbon.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, distinct signals are expected for the protons on the oxazole ring and the oxolane (tetrahydrofuran) ring.

The oxazole ring is anticipated to show two singlets corresponding to the protons at the C2 and C4 positions. The proton at C2 typically resonates further downfield compared to the C4 proton. The oxolane ring will display a more complex series of multiplets due to the chiral center at C2' and the spin-spin coupling between the adjacent methylene (B1212753) protons. The proton at C2' (the point of attachment to the oxazole ring) is expected to be a triplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H2 (Oxazole)~7.9-8.1s
H4 (Oxazole)~7.1-7.3s
H2' (Oxolane)~5.1-5.3t
H5' (Oxolane)~3.9-4.1m
H3', H4' (Oxolane)~1.9-2.4m

Note: Predictions are based on data from ethyl 5-(tetrahydrofuran-2-yl)oxazole-4-carboxylate and general principles of NMR spectroscopy rsc.org. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. The spectrum for this compound would show signals for the three carbons of the oxazole ring and the four carbons of the oxolane ring. The carbons in the aromatic oxazole ring (C2, C4, C5) are expected to resonate at higher chemical shifts (downfield) compared to the sp³-hybridized carbons of the saturated oxolane ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Oxazole)~150-152
C4 (Oxazole)~122-125
C5 (Oxazole)~155-158
C2' (Oxolane)~75-78
C5' (Oxolane)~68-70
C3' (Oxolane)~32-35
C4' (Oxolane)~25-27

Note: Predictions are based on data from ethyl 5-(tetrahydrofuran-2-yl)oxazole-4-carboxylate and general principles of NMR spectroscopy rsc.org.

To unambiguously assign all proton and carbon signals and confirm the connectivity between the oxazole and oxolane rings, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the protons within the oxolane ring (H2' with H3', H3' with H4', and H4' with H5'), confirming the sequence of the saturated ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton to its corresponding carbon atom, for example, linking the ¹H signal at ~7.1-7.3 ppm to the ¹³C signal at ~122-125 ppm (C4).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be characterized by absorption bands typical for both the aromatic oxazole ring and the saturated oxolane (tetrahydrofuran) ring. The oxazole ring exhibits characteristic stretching vibrations for C=N, C=C, and C-O bonds within the ring. The oxolane moiety is identified by the C-O-C ether stretch and the various C-H stretching and bending vibrations of its aliphatic methylene groups.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeMoiety
~3100-3150C-H stretchOxazole
~2850-2960C-H stretchOxolane
~1500-1580C=N stretchOxazole derpharmachemica.comderpharmachemica.com
~1490-1510C=C stretchOxazole derpharmachemica.comderpharmachemica.com
~1050-1150C-O-C stretch (asymmetric)Oxolane derpharmachemica.com
~1080-1140Ring breathing / C-O stretchOxazole derpharmachemica.comderpharmachemica.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in its structural identification. For the related compound, this compound-4-carboxylic acid, a predicted [M+H]⁺ ion is observed at an m/z of 184.06044 uni.lu. For the title compound, the molecular weight is 139.15 g/mol .

The fragmentation of this compound under electron ionization (EI) would likely begin with the cleavage of the bond between the two rings. The most prominent fragments would correspond to the stable oxolanyl cation and the oxazole ring system. The molecular ion peak [M]⁺ would be expected at m/z 139. Subsequent fragmentation could involve the loss of small neutral molecules like CO or HCN from the oxazole ring, or the breakdown of the oxolane ring.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for the characterization of novel heterocyclic compounds, offering precise mass measurements that facilitate the determination of elemental compositions. For oxazole derivatives, HRMS is instrumental in confirming their synthesis and identifying potential metabolites or degradation products.

Table 1: Predicted HRMS Data for this compound-4-carboxylic acid uni.lu

AdductPredicted m/z
[M+H]⁺184.06044
[M+Na]⁺206.04238
[M-H]⁻182.04588
[M+NH₄]⁺201.08698
[M+K]⁺222.01632
[M+H-H₂O]⁺166.05042
[M]⁺183.05261
[M]⁻183.05371

This data is for a related compound and is presented for illustrative purposes.

Fragmentation Pattern Analysis

For oxazole-containing compounds, fragmentation can be complex. In the case of related 1,2,5-oxadiazole N-oxide derivatives, studies have shown that fragmentation pathways can involve neutral losses, such as CH₂O, and rearrangements involving side chains. organic-chemistry.orgresearchgate.net The fragmentation of the oxazole ring itself, along with the attached oxolane moiety, would be expected to produce a unique fingerprint in the mass spectrum of "this compound". The study of deuterated analogs in similar heterocyclic systems has been crucial in elucidating these complex fragmentation mechanisms. organic-chemistry.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as insights into intermolecular interactions such as hydrogen bonding and crystal packing.

While a crystal structure for "this compound" has not been reported, crystallographic studies on other oxazole derivatives are prevalent. For instance, the crystal structure of a human PAICS in complex with an inhibitor containing a 1,3-oxazole-4-carboxamide moiety has been determined, revealing the spatial orientation of the heterocyclic ring and its interactions within a biological target. rcsb.org Similarly, the structures of other complex molecules containing oxazole rings have been elucidated, providing valuable data on bond lengths, bond angles, and conformations that are characteristic of the oxazole system. evitachem.com For analogous compounds, crystallographic analysis is often used to resolve ambiguities that may arise from other spectroscopic techniques. rsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. The results are used to calculate the empirical formula of a compound, which can then be compared to the theoretical composition based on its proposed molecular formula. This method serves as a crucial check for purity and structural correctness.

Specific elemental analysis data for "this compound" is not available in the surveyed literature. However, for many newly synthesized oxazole derivatives, elemental analysis is a standard characterization method reported alongside spectroscopic data to confirm the successful synthesis and purity of the compound. researchgate.net

Chromatographic Techniques for Purity and Mixture Separation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds. Gas chromatography and high-performance liquid chromatography are particularly powerful tools in the analysis of heterocyclic compounds like "this compound".

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. GC/MS can be used to determine the purity of a sample, identify components in a mixture, and provide structural information based on fragmentation patterns.

The application of GC/MS has been documented for the analysis of various extracts containing oxazole and furan (B31954) derivatives. nih.govnih.gov For example, in the analysis of complex mixtures, GC/MS allows for the identification of numerous volatile organic compounds, including those with heterocyclic cores. unimore.itdeakin.edu.au A typical GC/MS setup for the analysis of such compounds would involve a capillary column (e.g., Shimadzu InertCap Wax, 30.0 m × 0.25 mm × 0.25 µm film thickness) with helium as the carrier gas. bioorganica.com.ua The oven temperature program would be optimized to ensure good separation of the components in the sample. bioorganica.com.ua

Table 2: Illustrative GC/MS Parameters for Analysis of Heterocyclic Compounds bioorganica.com.ua

ParameterValue
Injector Temperature 240°C
Injection Volume 1 µL
Carrier Gas Helium
Column Flow Rate 1.53 mL/min
Oven Program 70°C (3 min), then 15°C/min to 150°C (2 min), then 15°C/min to 240°C (8 min)
Mass Range (m/z) 35 - 400 amu
Source Temperature 200°C

This data is for a general method and is presented for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

In the context of oxazole derivatives, HPLC is frequently employed to monitor reaction progress, purify products, and assess the final purity of the synthesized compounds. google.com.pg For instance, the purity of a related compound, 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid, was determined to be greater than 96% by HPLC. The choice of stationary phase (column), mobile phase composition (and gradient), flow rate, and detector are all critical parameters that are optimized for a specific separation. A common setup might involve a reverse-phase column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The creation of efficient and versatile synthetic routes is paramount for the exploration of 5-(oxolan-2-yl)-1,3-oxazole and its derivatives. Future research is expected to focus on expanding the library of available compounds through methods that are both high-yielding and tolerant of diverse functional groups, with a growing emphasis on sustainability.

A primary strategy for synthesizing 5-substituted oxazoles is the Van Leusen oxazole (B20620) synthesis, which utilizes an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govmdpi.comorganic-chemistry.org This reaction is a two-step [3+2] cycloaddition that proceeds under basic conditions. nih.govmdpi.com The versatility of this method suggests that this compound could be readily synthesized using tetrahydrofuran-2-carbaldehyde (B1329454) as the starting aldehyde. The Van Leusen reaction is known for its broad substrate scope, and future work will likely focus on adapting it to increasingly complex starting materials. nih.govmdpi.com

Modern advancements have incorporated microwave-assisted synthesis to improve the efficiency and yield of the Van Leusen reaction. nih.govmdpi.com Furthermore, the combination of this core reaction with other powerful synthetic tools, such as Pd(II)/Cu(I)-mediated cross-coupling and C-H activation, allows for the construction of intricate, multi-substituted oxazole-containing molecules. nih.govmdpi.com These hybrid methodologies demonstrate excellent functional group tolerance and are crucial for creating a diverse range of derivatives for screening and application development.

Table 1: Promising Synthetic Methodologies for 5-Substituted Oxazoles
MethodologyKey Reagents/ConditionsKey AdvantagesPotential Application for this compound
Van Leusen Oxazole SynthesisAldehyde (e.g., tetrahydrofuran-2-carbaldehyde), Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃)Well-established, good yields, broad aldehyde scope. nih.govwikipedia.orgDirect synthesis from a readily available oxolane-based aldehyde.
Microwave-Assisted SynthesisVan Leusen reagents, Microwave irradiationIncreased reaction rate, improved efficiency and yield. nih.govmdpi.comRapid and efficient production of the target compound.
One-Pot Tandem ReactionsVan Leusen reaction combined with Pd/Cu-catalyzed C-H activation or Suzuki couplingAllows for the creation of complex, multi-substituted molecules with high functional group tolerance. nih.govmdpi.comFunctionalization of the oxazole core at other positions (C2, C4) after its initial formation.
Asmic CondensationAnisylsulfanylmethylisocyanide (Asmic), Esters, n-BuLiProvides oxazoles with a versatile C-4 anisylsulfanyl substituent that can be further modified. acs.orgAlternative route to produce C4-functionalized derivatives.

A significant trend in modern organic chemistry is the development of sustainable synthetic methods. For oxazole synthesis, this involves designing novel catalysts that are efficient, reusable, and environmentally benign. Research has demonstrated the use of ionic liquids as recyclable solvents for the Van Leusen reaction, which can be reused for multiple runs without a significant drop in product yield. nih.govmdpi.com

The exploration of non-precious metal catalysts is another key area. Nickel-catalyzed C2 arylation of oxazoles and copper-catalyzed syntheses from precursors like diazoketones represent greener alternatives to traditional palladium-based systems. semanticscholar.orgorganic-chemistry.org The development of heterogeneous nanocatalysts, which can be easily recovered and reused, also aligns with the principles of sustainable chemistry and is a promising direction for the large-scale synthesis of oxazole derivatives.

Exploration of Advanced Chemical Reactivity

Beyond synthesis, understanding and harnessing the intrinsic reactivity of the this compound scaffold is crucial for discovering new applications. Emerging research focuses on leveraging photochemical processes and the principles of supramolecular chemistry.

The oxazole ring is a photoactive moiety. Studies have shown that 5-substituted oxazoles can undergo various photochemical transformations. For instance, photochemical electrocyclization of 5-styryl-oxazole derivatives has been used to generate fused polycyclic aromatic oxazoles. acs.orgacs.org This indicates that the electronic properties of the C4-C5 bond can be exploited under irradiation.

The substituent at the C5 position has been found to exert significant influence on the chemoselectivity of photocycloaddition reactions. nih.gov This suggests that the oxolane group in this compound could direct its photochemical reactivity in unique ways. Furthermore, studies on 2,5-diphenyl oxazole have confirmed its ability to participate in energy transfer processes, where it accepts energy from an excited solvent molecule. rsc.org This capacity for energy transfer opens up possibilities for using oxazole derivatives as photosensitizers or in energy-gated chemical reactions. The related isoxazole (B147169) heterocycle has shown utility as an intrinsic photo-crosslinker in chemoproteomics, hinting at the untapped potential of oxazoles in similar light-induced applications. nih.gov

Table 2: Investigated Photochemical Processes in Oxazole Derivatives
ProcessOxazole Derivative TypeOutcome/ApplicationRelevance to this compound
Photochemical Electrocyclization5-(Arylethenyl)oxazolesSynthesis of fused aromatic and heteroaromatic oxazoles (e.g., naphthoxazoles). acs.orgacs.orgPotential for creating novel fused heterocyclic systems.
PhotocycloadditionSubstituted 5-methoxy/methyl/phenyl oxazolesFormation of spirooxetanes with high regio- and diastereoselectivity. nih.govThe oxolane substituent could influence reaction selectivity and outcome.
Energy Transfer2,5-Diphenyl oxazoleAccepts energy from excited solvent molecules. rsc.orgPotential use as a component in photosensitizing systems or energy transfer cascades.

The oxazole ring possesses features conducive to forming non-covalent interactions, which are the basis of supramolecular chemistry and self-assembly. nih.govsemanticscholar.org The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring system can participate in π-π stacking interactions. These properties, combined with the functionality of the oxolane substituent, could enable this compound to act as a building block for larger, ordered supramolecular structures.

While this area is still emerging for oxazoles, the inclusion of oxazole moieties in natural peptides is known to confer conformational stability, which is critical for molecular recognition events. nih.gov Future research could explore how derivatives of this compound can be designed to self-assemble into well-defined architectures like gels, liquid crystals, or nanoparticles for applications in drug delivery or materials science.

Application in Material Science and Smart Materials

The unique electronic and photophysical properties of the oxazole core make it an attractive scaffold for the development of advanced materials. semanticscholar.org Oxazole-based compounds are actively being investigated for their potential in organic electronics and as smart materials that respond to environmental stimuli.

Oxazole derivatives have been proposed for use in organic light-emitting diodes (OLEDs) and organic thin-film transistors due to their favorable charge transport properties. scilit.com The oxazole subunit is also found in optical brighteners, leveraging its fluorescent properties. acs.org

A particularly promising avenue is the development of "smart" fluorescent probes. Highly substituted oxazole derivatives have been successfully employed as organelle-targeting fluorophores for live-cell imaging. nih.gov The fluorescence of these probes can be sensitive to changes in the local environment, such as pH, making them responsive or "smart" materials. nih.gov This suggests that this compound could serve as a core structure for new biocompatible sensors and imaging agents, where the oxolane group could enhance water solubility and bioavailability.

Corrosion Inhibition Mechanisms and Applications

Oxazole derivatives are recognized as a promising class of corrosion inhibitors, particularly for protecting steel in acidic environments. researchgate.netkoreascience.kr Their efficacy stems from the unique chemical structure of the oxazole ring, which contains both nitrogen and oxygen atoms with available lone-pair electrons, as well as a π-electron system. These features facilitate the adsorption of the molecule onto metal surfaces.

The primary mechanism of corrosion inhibition by oxazoles involves the formation of a protective film on the metal. This occurs through a process of adsorption, where the inhibitor molecules displace water molecules from the metal surface and create a barrier that hinders the diffusion of corrosive species like chloride and sulfate (B86663) ions. koreascience.kr The adsorption can be categorized as physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer between the inhibitor molecules and the metal's d-orbitals). mdpi.com The presence of heteroatoms (N, O) and the aromatic ring in compounds like this compound makes them effective for this purpose. researchgate.net

Research into various oxazole derivatives has demonstrated significant inhibition efficiency. The specific substituents on the oxazole ring play a crucial role in enhancing their performance. For instance, the introduction of amino, hydroxyl, or thiol groups can significantly increase the inhibition efficiency. koreascience.kr While specific studies on this compound are not yet prevalent, the structural framework suggests it could function as an effective corrosion inhibitor, with the oxolane group potentially influencing its solubility and the orientation of the protective film.

Oxazole Derivative ExampleKey Structural FeatureReported Inhibition Efficiency (%)Inhibition Mechanism Highlight
Oxazole 1 (dihydro-1,3-oxazol-4-yl-methanol derivative)N and O heteroatoms, aromatic substituents90%Adsorption via heteroatoms and π-electrons. koreascience.kr
Oxazole 2 (Thiol-functionalized)Thiol group, aromatic ring85%Strong interaction of the thiol group with the metal surface. koreascience.kr
Oxazole 3 (Amino and Hydroxy substituted)Amino and hydroxy groups, alkenyl substituents95%Enhanced adsorption due to multiple coordinating functional groups. koreascience.kr

Fluorescent Probes and π-Conjugated Systems

The oxazole ring is a key component in many fluorescent molecules due to its electron-rich nature and ability to be incorporated into larger π-conjugated systems. researchgate.net The development of novel oxazole-based fluorescent dyes is an active area of research, with applications in bioimaging and materials science. These compounds can be designed as organelle-targeting fluorescent probes (OTFPs) for selectively visualizing structures like mitochondria and lysosomes within living cells. nih.gov

The photophysical properties of these dyes, such as absorption and emission wavelengths, Stokes shift, and quantum yield, can be finely tuned by modifying the substituents on the oxazole core. researchgate.netnih.gov Extending the π-conjugation by adding aryl, vinyl, or alkynyl spacers to the oxazole ring typically results in a red shift in the emission spectrum, moving the fluorescence to longer wavelengths. researchgate.net

While the this compound molecule itself is not extensively conjugated, it serves as a valuable scaffold. Functionalization at the C2 position of the oxazole ring with chromophoric groups could transform it into a fluorescent probe. The oxolane substituent might influence the probe's solubility in biological media and its specific interactions with cellular components. Studies on other oxazole derivatives have shown their potential as biocompatible stains for long-term imaging, a promising avenue for future derivatives of this compound. nih.gov

Ligand Design for Organometallic Catalysis

Heterocyclic compounds, including oxazoles, are fundamental building blocks in the design of ligands for organometallic catalysis. The nitrogen atom in the 1,3-oxazole ring acts as a nucleophilic N-donor, capable of coordinating with transition metals to form active catalysts. mdpi.com The specific structure of the ligand is critical as it influences the catalyst's activity, stability, and selectivity.

Oxazole-containing ligands, such as those derived from naturally occurring structural motifs, have been successfully used in vanadium-catalyzed ethylene (B1197577) polymerization and copolymerization. mdpi.com The position of substituents on the ligand framework has a considerable impact on the performance of the catalytic reaction and the properties of the resulting polymers. mdpi.com For instance, mono(oxazoline) ligands have been developed for use as organocatalysts in asymmetric reactions like hydrosilylation. universityofgalway.ie

The structure of this compound presents an interesting scaffold for ligand development. The oxazole nitrogen provides a primary coordination site, while the oxygen atom in the oxolane ring could potentially act as a secondary binding site, allowing the molecule to function as a bidentate ligand. This chelation effect can enhance the stability and modify the electronic properties of the resulting metal complex, opening possibilities for its use in a range of catalytic transformations.

In Silico Discovery and Predictive Modeling

Computational methods are increasingly integral to modern chemical research, accelerating the discovery and optimization of molecules with desired properties. In silico techniques, including molecular docking and predictive modeling, are widely applied to the study of oxazole derivatives, particularly in the context of drug design. ekb.egpnrjournal.com These methods allow researchers to predict the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of new compounds before they are synthesized, saving significant time and resources. pnrjournal.comjcchems.com

For a molecule like this compound, in silico tools could be used to screen its potential as an inhibitor for various biological targets, such as enzymes implicated in disease. mdpi.comnih.gov Molecular docking simulations can predict how the compound might bind to a protein's active site, providing insights into its potential mechanism of action. nih.gov

Machine Learning Approaches in Oxazole Chemistry

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting reaction outcomes, discovering new materials, and understanding complex chemical systems. rsc.orgmdpi.com In the realm of oxazole chemistry, ML models can be trained on existing datasets of chemical reactions to predict the yield of a new synthesis. chemrxiv.org This approach can accelerate the optimization of reaction conditions, making the synthesis of complex oxazole derivatives more efficient.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its physical properties or biological activity. nih.gov The fundamental principle is that the structure of a molecule, encoded by numerical descriptors, dictates its properties. researchgate.net

In the context of oxazoles, QSAR models have been developed to predict the anticancer activity of novel derivatives. nih.govdaneshyari.com These models use descriptors representing various constitutional, topological, and electronic aspects of the molecules. doi.org For example, a QSAR study on antiviral oxadiazole derivatives found that compounds with high activity should have low lipophilicity (logP) and specific surface properties. nih.gov

For this compound, QSPR studies could be employed to predict a wide range of properties, such as boiling point, solubility, or chromatographic retention times. nih.gov By generating a robust QSPR model based on a library of related oxazole compounds, the properties of new, unsynthesized derivatives could be accurately estimated, guiding experimental efforts. bris.ac.uk

Computational MethodApplication in Oxazole ChemistryPotential Use for this compound
Molecular DockingPredicting binding modes of oxazole derivatives to biological targets (e.g., enzymes). ekb.egScreening for potential biological activities.
Machine Learning (ML)Predicting reaction yields and identifying novel bioactive structures. mdpi.comchemrxiv.orgOptimizing synthesis and designing new functional derivatives.
QSPR/QSARCorrelating molecular structure with physicochemical properties and biological activity. nih.govnih.govPredicting properties like solubility and potential bioactivity.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, is revolutionizing chemical synthesis. researchgate.net This technology offers numerous advantages, including enhanced safety, better heat transfer, improved reproducibility, and the potential for straightforward automation and scalability. researchgate.net

The synthesis of heterocyclic compounds, including oxazoles, has been successfully adapted to continuous flow systems. durham.ac.ukmdpi.com For example, 4,5-disubstituted oxazoles have been prepared in high yields and purities using an automated flow reactor that incorporates solid-supported reagents, simplifying the purification process. durham.ac.uk Such systems allow for rapid screening of reaction parameters and can be configured for the on-demand synthesis of chemical libraries.

The integration of flow chemistry with automated platforms represents a significant future direction for the synthesis of this compound and its derivatives. An automated flow synthesis setup could enable the rapid production of this core structure and facilitate the creation of a diverse library of analogues by systematically varying the starting materials. This approach would dramatically accelerate the exploration of the structure-activity relationships for this class of compounds. sciencedaily.com

Challenges and Opportunities in Oxazole Chemistry Research

The field of oxazole chemistry, while rich with synthetic methods and a diverse range of applications, is continually evolving. Researchers face several challenges that, when addressed, present significant opportunities for innovation and discovery. The development of novel oxazole-containing compounds, including "this compound," is intrinsically linked to overcoming these hurdles and capitalizing on emergent research avenues.

Challenges in Oxazole Chemistry

The primary challenges in oxazole chemistry research can be broadly categorized into synthetic methodology, structural diversification, and the exploration of new applications.

Synthetic Efficiency and Sustainability: While numerous methods exist for synthesizing the oxazole ring, such as the Robinson-Gabriel, Fischer, and van Leusen syntheses, many of these traditional methods suffer from limitations. ijpsonline.comresearchgate.net These can include harsh reaction conditions, the use of hazardous reagents, low yields, and the generation of significant chemical waste. ijpsonline.com For instance, the Robinson-Gabriel synthesis often requires strong dehydrating agents, while the Fischer synthesis may involve the use of toxic cyanohydrins. ijpsonline.comresearchgate.net The development of more efficient, atom-economical, and environmentally benign synthetic routes remains a critical challenge. ijpsonline.com

Regio- and Stereoselectivity: The synthesis of polysubstituted oxazoles with precise control over the position and stereochemistry of functional groups is a significant hurdle. researchgate.net Achieving high regioselectivity in reactions to introduce substituents at specific positions on the oxazole ring can be difficult. Furthermore, when chiral centers are present, as in the oxolane moiety of "this compound," controlling the stereochemistry during synthesis is essential for biological activity but presents a considerable synthetic challenge.

Functionalization of the Oxazole Ring: The inherent aromaticity and electron distribution of the oxazole ring can render it unreactive towards certain chemical transformations. semanticscholar.org Developing mild and efficient methods for the late-stage functionalization of pre-formed oxazole rings is an ongoing area of research. This would allow for the rapid generation of diverse libraries of oxazole derivatives for biological screening.

Exploration of Biological Space: While oxazoles are known to exhibit a wide range of biological activities, a vast area of their potential biological space remains unexplored. semanticscholar.orgjournalajst.comnih.gov A significant challenge lies in the rational design and synthesis of novel oxazole derivatives that can interact with new biological targets. This requires a deeper understanding of the structure-activity relationships (SAR) of oxazole-containing compounds. tandfonline.com

Opportunities and Future Directions

The challenges in oxazole chemistry provide a fertile ground for new research and innovation. Several emerging avenues hold the promise of advancing the field significantly.

Green and Catalytic Methodologies: There is a substantial opportunity in the development of green synthetic methods for oxazole synthesis. ijpsonline.com This includes the use of microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally friendly solvents and catalysts. ijpsonline.comresearchgate.net The development of novel catalytic systems, particularly those involving transition metals, for the efficient and selective synthesis and functionalization of oxazoles is a key area of future research. researchgate.nettandfonline.com

Flow Chemistry and Automated Synthesis: The application of flow chemistry and automated synthesis platforms presents an opportunity to overcome many of the limitations of traditional batch synthesis. These technologies can enable better control over reaction parameters, improve safety and scalability, and facilitate the rapid synthesis of large libraries of oxazole derivatives for high-throughput screening.

Medicinal Chemistry and Drug Discovery: The oxazole scaffold is a privileged structure in medicinal chemistry, and there are immense opportunities for the discovery of new therapeutic agents. semanticscholar.orgjournalajst.comnih.gov Future research will likely focus on the design and synthesis of oxazole derivatives as inhibitors of novel biological targets in areas such as oncology, infectious diseases, and neurodegenerative disorders. The exploration of oxazoles as bioisosteres for other functional groups will also continue to be an important strategy in drug design. nih.gov

Materials Science Applications: Beyond medicinal chemistry, there are emerging opportunities for the use of oxazole-containing compounds in materials science. semanticscholar.orgtandfonline.com Their electronic properties and ability to participate in various non-covalent interactions make them attractive candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. semanticscholar.org

Q & A

Q. What are the established synthetic routes for 5-(oxolan-2-yl)-1,3-oxazole, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization reactions involving thiocarbamates and hydroxylamine, as described in Worrall’s method . Optimization of solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios (e.g., 1:1.2 for thiocarbamate:NH₂OH·HCl) significantly impacts yield. Single-crystal X-ray diffraction (SCXRD) is critical for structural confirmation, with refinement parameters like RR-factor (<0.05) and wRwR-factor (<0.12) ensuring accuracy .

Q. How is the molecular geometry of this compound characterized experimentally?

SCXRD reveals monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters (e.g., a=9.3158A˚,β=100.571a = 9.3158 \, \text{Å}, \beta = 100.571^\circ) . Bond lengths (e.g., C–C = 1.370–1.452 Å) and angles (e.g., C24–C25–C26 = 120.40°) are validated against density functional theory (DFT) calculations. Disorder in the oxolan ring (occupancy ~0.7–0.8) may require constrained refinement .

Q. What spectroscopic techniques are employed to validate purity and functional groups?

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/zm/z 382.38 for C24H15FN2O2\text{C}_{24}\text{H}_{15}\text{FN}_2\text{O}_2). Infrared (IR) spectroscopy identifies key absorptions (e.g., 1670 cm1^{-1} for oxazole C=N) . 1H^1\text{H}-NMR chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) and coupling constants (J=8.59.0HzJ = 8.5–9.0 \, \text{Hz}) validate regiochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic pathways for derivatives of this compound?

Discrepancies arise in chlorination steps (e.g., using PCl₅ vs. SOCl₂) and cyclization efficiency. Comparative kinetic studies (e.g., monitoring reaction progress via HPLC) and computational modeling of transition states (Gaussian 16, B3LYP/6-31G*) can identify rate-limiting steps. For example, Doroshenko’s method prioritizes hydroxylamine-mediated cyclization over thiocarbamate intermediates, reducing byproducts .

Q. What experimental design strategies mitigate challenges in crystallizing this compound derivatives?

Slow evaporation of polar aprotic solvents (e.g., DMSO/EtOAC mixtures) at 4°C enhances crystal quality. For disordered structures, twin refinement (HKL-3000) and multi-temperature SCXRD (100–295 K) improve electron density maps. High ZZ'-values (>1) may necessitate Hirshfeld surface analysis to assess intermolecular interactions .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Substituents on the oxazole ring (e.g., electron-withdrawing fluorine at C5) alter Suzuki-Miyaura coupling efficiency. Hammett plots (σ\sigma-values) correlate with reaction rates, while steric maps (Buried Volume %Vbur_{\text{bur}}) predict regioselectivity. Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) favor coupling at less hindered positions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

OSHA-compliant PPE (chemical goggles, nitrile gloves) and engineering controls (fume hoods with >100 ft/min face velocity) are mandatory. Emergency protocols require eyewash stations (ANSI Z358.1) and spill kits with vermiculite. Toxicity data gaps necessitate Ames testing (OECD 471) and acute dermal exposure studies (OECD 402) .

Q. How can computational modeling predict the biological activity of this compound analogs?

Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) evaluates binding affinities (ΔG < −8 kcal/mol). Pharmacophore modeling (LigandScout) identifies critical H-bond acceptors (oxazole N) and hydrophobic regions (oxolan ring). ADMET predictions (SwissADME) assess bioavailability (%F >30) and CYP450 inhibition risks .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) software (e.g., JMP) to screen variables (temperature, solvent) via factorial designs .
  • Crystallographic Analysis : Employ Olex2 for structure solution and Mercury for visualization of π-π stacking (3.5–4.0 Å distances) .
  • Data Contradictions : Apply Bayesian statistics to compare synthetic yields across methods, prioritizing protocols with RSD <5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.